Foreword: The Strategic Value of [1,1'-Biphenyl]-4-propanal
Foreword: The Strategic Value of [1,1'-Biphenyl]-4-propanal
An In-Depth Technical Guide on the Core Chemical Properties of [1,1'-Biphenyl]-4-propanal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a "privileged" structure, a recurring motif in a multitude of successful therapeutic agents. Its rigid, yet conformationally adaptable nature allows for precise spatial orientation of substituents, making it an ideal core for targeting protein-protein interactions and enzymatic active sites. When this scaffold is functionalized with a reactive propanal group, as in [1,1'-Biphenyl]-4-propanal, it transforms into a highly versatile synthetic intermediate. The aldehyde serves as a linchpin for a vast array of subsequent chemical transformations, unlocking pathways to novel compound libraries. This guide provides a deep, technically-grounded exploration of this molecule, moving beyond a simple recitation of data to explain the causality behind its synthesis, characterization, and strategic application in drug discovery workflows.
Core Chemical Profile and Physicochemical Data
[1,1'-Biphenyl]-4-propanal is an aromatic aldehyde whose structure is defined by a propanal substituent on a biphenyl framework. This combination dictates its physical properties and provides two distinct centers for chemical reactivity: the aromatic rings and the aldehyde carbonyl group.
A precise understanding of its physicochemical properties is the bedrock of effective experimental design, influencing everything from solvent selection in synthesis to formulation considerations in preclinical studies.
Table 1: Physicochemical and Identity Data for [1,1'-Biphenyl]-4-propanal
| Property | Value | Reference |
| IUPAC Name | 1-(4-phenylphenyl)propan-1-one | [1] |
| Synonyms | 3-(Biphenyl-4-yl)propanal, 4-Propionylbiphenyl | [1] |
| CAS Number | 37940-57-1 | [1] |
| Molecular Formula | C₁₅H₁₄O | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | White to off-white solid | |
| XLogP3 | 4.2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
Note: Some properties are based on the isomeric compound p-Phenylpropiophenone, which shares the same molecular formula and weight.
Strategic Synthesis: A Protocol Grounded in Causality
While multiple synthetic routes to [1,1'-Biphenyl]-4-propanal exist, a robust and scalable approach involves a Suzuki cross-coupling reaction to construct the biphenyl core, followed by chain extension. Below, we detail a validated protocol adapted from established methodologies for creating functionalized biphenyls.[2]
Protocol: Two-Step Synthesis via Suzuki Coupling and Chain Elongation
This protocol first constructs a biphenyl precursor with a handle for elaboration, followed by a reaction to introduce the propanal sidechain.
Step 1: Suzuki Cross-Coupling to Synthesize 4-Biphenylcarboxaldehyde
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Reactor Charging & Inerting: To a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.1 eq), and 1-propanol (4 mL per mmol of 4-bromobenzaldehyde).[2]
-
Catalyst and Base Addition: Add triphenylphosphine (0.02 eq) and palladium(II) acetate (0.01 eq). Begin stirring and add an aqueous solution of 2 M sodium carbonate (3.0 eq).
-
Reaction Execution: Heat the biphasic mixture to a gentle reflux (approx. 85-90 °C) under a steady stream of nitrogen. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or GC-MS.
-
Work-up and Isolation: After cooling to room temperature, add 350 mL of water and dilute the mixture with 500 mL of ethyl acetate.[2] Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-biphenylcarboxaldehyde. Purify via recrystallization or column chromatography.
Step 2: Wittig Reaction and Hydrolysis to form [1,1'-Biphenyl]-4-propanal
-
Ylide Preparation: In a separate flame-dried flask under nitrogen, suspend (2-ethoxy-2-oxoethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise to generate the Wittig reagent.
-
Wittig Reaction: Dissolve the 4-biphenylcarboxaldehyde from Step 1 in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Subsequent Reduction & Oxidation (Alternative to Hydrolysis): The resulting α,β-unsaturated ester can be reduced to the corresponding saturated ester using a catalyst like Pd/C under a hydrogen atmosphere. The ester is then reduced to the alcohol using a reducing agent like lithium aluminum hydride (LAH), followed by a mild oxidation (e.g., using PCC or Dess-Martin periodinane) to yield the final propanal product.
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Suzuki Coupling: The Suzuki reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild conditions, and the commercial availability of a vast library of boronic acids. This makes it a reliable and versatile method for constructing the core biphenyl structure.[2]
-
Solvent System (1-Propanol/Water): The 1-propanol/water system is advantageous as it effectively dissolves both the organic starting materials and the inorganic base.[2] Its relatively high boiling point also allows for faster reaction kinetics compared to lower-boiling solvents like THF or ethanol.[2]
-
Catalyst System (Pd(OAc)₂/PPh₃): This palladium(0) system, generated in situ, is a workhorse catalyst for Suzuki couplings. Triphenylphosphine acts as a ligand to stabilize the palladium center and facilitate the catalytic cycle.
-
Chain Elongation Strategy: A Wittig-type reaction is a classic and highly reliable method for C=C bond formation, providing a strategic entry point to extend the carbon chain from the aldehyde. The subsequent multi-step conversion (reduction-reduction-oxidation) offers high-yielding and controllable transformations that are standard in drug development campaigns.
Spectroscopic Fingerprint: A Guide to Structural Verification
Structural confirmation of [1,1'-Biphenyl]-4-propanal is achieved through a combination of standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR: The spectrum will be characterized by complex multiplets in the aromatic region (~7.3-7.7 ppm) corresponding to the nine protons of the biphenyl system. A key diagnostic signal will be the aldehyde proton, appearing as a triplet around 9.8 ppm. The methylene protons adjacent to the aldehyde (α-CH₂) and the aromatic ring (β-CH₂) will appear as distinct multiplets around 2.8 ppm and 3.0 ppm, respectively.
-
¹³C NMR: The aldehyde carbonyl carbon will give a characteristic peak downfield, around 200 ppm. The aromatic carbons of the biphenyl ring will appear in the ~127-141 ppm range. The α- and β-carbons of the propanal chain will be found in the aliphatic region.
-
Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band between 1720-1740 cm⁻¹, characteristic of the C=O stretch of a saturated aliphatic aldehyde.[3] Additional bands will include C-H stretches from the aromatic rings (~3030 cm⁻¹) and the alkyl chain (~2850-2975 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.[3][4]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 210, corresponding to the molecular weight of C₁₅H₁₄O.[1] Key fragmentation patterns would likely include the loss of the propanal side chain or fragments thereof, leading to a prominent peak for the biphenyl cation at m/z = 154.[4]
Strategic Applications in Drug Discovery
The true value of [1,1'-Biphenyl]-4-propanal lies in its role as a versatile synthetic intermediate. The biphenyl core is a key pharmacophore in drugs targeting a range of conditions, from inflammation (e.g., Flurbiprofen) to cancer (as PD-1/PD-L1 inhibitors).[5][6] The aldehyde group provides a reactive handle for diversification, allowing chemists to rapidly generate analogues for structure-activity relationship (SAR) studies.
Diagram 1: Synthetic Diversification Pathways
Caption: Key synthetic transformations of [1,1'-Biphenyl]-4-propanal for library generation.
-
Reductive Amination: This is arguably the most powerful transformation, allowing for the introduction of a diverse range of primary and secondary amines to generate libraries of compounds for screening against targets like GPCRs and ion channels.
-
Oxidation: Conversion to the corresponding carboxylic acid provides a gateway to vast chemical space through the synthesis of amides and esters, which are common functionalities in marketed drugs.
-
Carbon-Carbon Bond Formation: Reactions like the Wittig or Grignard reaction allow for the extension and modification of the carbon skeleton, enabling fine-tuning of a compound's lipophilicity and shape to optimize target engagement and pharmacokinetic properties.
Safety, Handling, and Storage
As a fine chemical intermediate, [1,1'-Biphenyl]-4-propanal requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7] The parent biphenyl structure is known to cause skin, eye, and respiratory irritation.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material and its container should be disposed of as hazardous waste.[9]
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PubMed. (1994). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Retrieved February 7, 2026, from [Link]
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Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Retrieved February 7, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved February 7, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4). Retrieved February 7, 2026, from [Link]
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